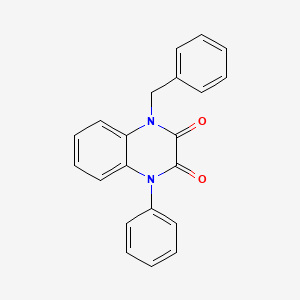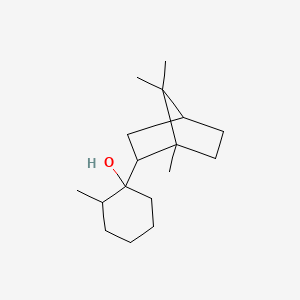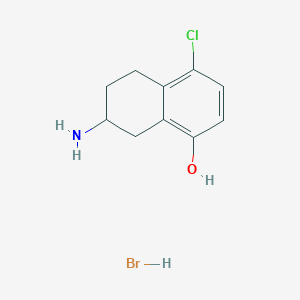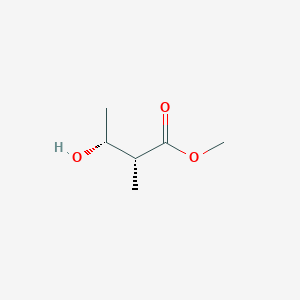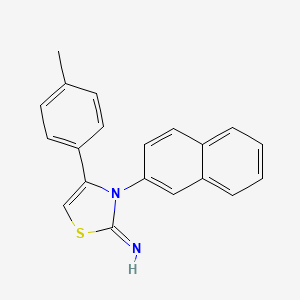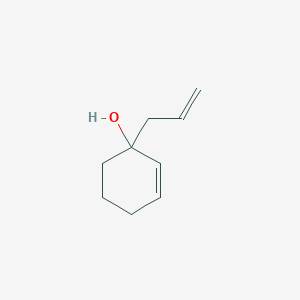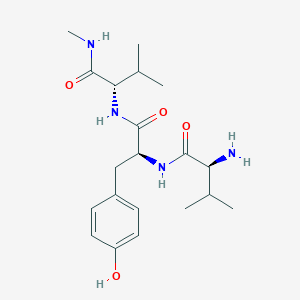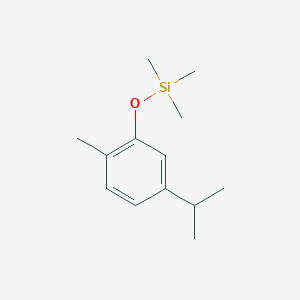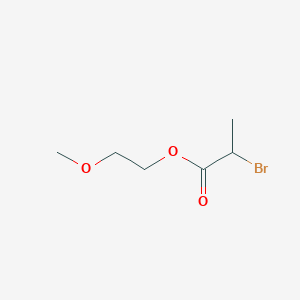![molecular formula C18H14 B14479801 11-methyl-11H-benzo[a]fluorene CAS No. 71265-25-3](/img/structure/B14479801.png)
11-methyl-11H-benzo[a]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methyl-11H-benzo[a]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[a]fluorene, characterized by the presence of a methyl group at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-11H-benzo[a]fluorene typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones. This reaction is carried out under high-temperature conditions, leading to the formation of the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the synthesis can be scaled up using similar cyclization reactions with appropriate modifications to reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
11-methyl-11H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced polycyclic structures.
Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzo[a]fluorenone derivatives.
Reduction: Formation of hydrogenated benzo[a]fluorene derivatives.
Substitution: Formation of halogenated benzo[a]fluorene derivatives.
Aplicaciones Científicas De Investigación
11-methyl-11H-benzo[a]fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA, due to its planar structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 11-methyl-11H-benzo[a]fluorene involves its interaction with molecular targets through π-π stacking interactions. These interactions are facilitated by the planar structure of the compound, allowing it to intercalate between aromatic rings of other molecules, such as DNA bases. This intercalation can disrupt normal biological processes, making it a subject of interest in the study of mutagenesis and carcinogenesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]fluorene: The parent compound without the methyl group at the 11th position.
11H-benzo[a]fluoren-11-one: An oxidized derivative with a carbonyl group at the 11th position.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
11-methyl-11H-benzo[a]fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to differences in physical properties, such as melting point and solubility, as well as biological activity compared to its non-methylated counterpart.
Propiedades
Número CAS |
71265-25-3 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
11-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-16(14)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-12H,1H3 |
Clave InChI |
WQPWQWSJGFCJBF-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



